molecular formula C20H19NO5 B2946365 Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate CAS No. 847405-95-2

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate

Cat. No.: B2946365
CAS No.: 847405-95-2
M. Wt: 353.374
InChI Key: PYAYTILDEABNRJ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 2-hydroxy-5-nitrobenzaldehyde, which is then treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine to obtain ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group and further reactions lead to the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-phenoxypropanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the benzofuran ring with an amido and ester functional group. This unique combination enhances its biological activity and potential therapeutic applications.

Properties

IUPAC Name

ethyl 3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-24-20(23)18-17(15-11-7-8-12-16(15)26-18)21-19(22)13(2)25-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAYTILDEABNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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